N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound featuring a pyridazine ring, a pyrazole group, and a phenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the pyrazole group and the phenylthio moiety. Common synthetic routes include:
Multicomponent reactions: Combining pyridazine derivatives with hydrazine and phenylthio derivatives under controlled conditions.
Cyclocondensation reactions: Reacting hydrazine with carbonyl compounds to form the pyridazine ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridazine ring to form a pyridazinylamine derivative.
Substitution: Replacement of the phenylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the phenylthio group.
Pyridazinylamines: Formed through the reduction of the pyridazine ring.
Substituted Derivatives: Obtained by substituting the phenylthio group with other functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for antileishmanial and antimalarial activities.
Biology: Studying the biological activity and interactions of the compound with various biomolecules.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Pyrazole Derivatives: Other compounds containing the pyrazole ring, such as pyrazole-3-carboxylic acid derivatives.
Pyridazine Derivatives: Compounds featuring the pyridazine ring, such as pyridazine-3-carboxylic acid derivatives.
Uniqueness: N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(9-14-26-15-5-2-1-3-6-15)19-11-13-23-18(25)8-7-16(21-23)22-12-4-10-20-22/h1-8,10,12H,9,11,13-14H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNPUUMRRYQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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